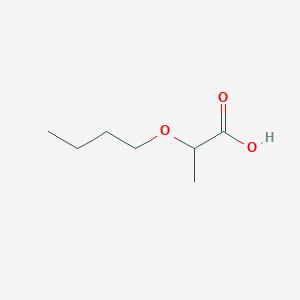

2-Butoxypropanoic acid

Übersicht

Beschreibung

2-Butoxypropanoic acid, also known as propanoic acid, 2-butoxy-, is a chemical compound with the molecular formula C7H14O3 . It has a molecular weight of 146.19 and is a liquid at room temperature .

Synthesis Analysis

The synthesis of an ester, such as this compound, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of this compound contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 146.18 and a molecular formula of C7H14O3 .Wissenschaftliche Forschungsanwendungen

Optical Gating of Synthetic Ion Channels

2-Butoxypropanoic acid derivatives have been used in optical gating of nanofluidic devices based on synthetic ion channels. These channels, when decorated with photolabile hydrophobic molecules like 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, can be optically gated, leading to applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Sample Preparation in Electron Microscopy

Acidified 2,2-dimethoxypropane, closely related to this compound, is used for rapid chemical dehydration of biological tissues for electron microscopy, maintaining ultrastructural integrity of various tissues (Muller & Jacks, 1975).

Esterification in Ionic Liquids

In the field of green chemistry, this compound analogs are used in enantioselective esterification processes. This includes the esterification of (R,S)-2-chloropropanoic acid with butan-1-ol using Candida rugosa lipase in ionic liquids, which is a crucial step in various chemical synthesis processes (Gubicza et al., 2003).

Nuclear Waste Processing

A compound similar to this compound, 1-(2,2,3,3,-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol, is used in nuclear waste processing. It acts as a solvent modifier in formulations for extracting cesium and strontium from nuclear waste solutions (Swancutt et al., 2011).

Agriculture: Herbicide Formulations

In agriculture, derivatives of this compound, such as CGA 82725, are used in herbicide formulations for controlling weeds like johnsongrass in cotton cultivation (Carter & Keeley, 1987).

Chemical Synthesis and Catalysis

This compound derivatives are involved in the racemization of secondary and tertiary alcohols, indicating their potential in synthetic chemistry and catalysis (Boyce et al., 2022).

Corrosion Inhibition

Certain derivatives, like 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, demonstrate potential as corrosion inhibitors for mild steel in acidic environments, which is critical in industrial maintenance (Moretti, Guidi, & Fabris, 2013).

Safety and Hazards

The safety information for 2-Butoxypropanoic acid includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

2-butoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSVWFRZICUOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14620-87-2 | |

| Record name | 2-butoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2894966.png)

![N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894970.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2894971.png)

![Tert-butyl (3AS,7S,7AS)-7-{[(benzyloxy)carbonyl]amino-octahydrofuro[3,2-C]pyridine-5-carboxylate](/img/structure/B2894977.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2894981.png)

![[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2894982.png)